

Epetraborole Hydrochloride: A Technical Guide to Target Binding and Inhibition Kinetics

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Compound of Interest

Compound Name: *Epetraborole hydrochloride*

Cat. No.: *B560076*

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Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the target binding mechanism and inhibition kinetics of **epetraborole hydrochloride**, a novel boron-containing antimicrobial agent. It is designed to serve as a comprehensive resource, detailing the molecular interactions, quantitative inhibitory data, and the experimental methodologies used for their determination.

Core Mechanism of Action: Leucyl-tRNA Synthetase Inhibition

Epetraborole's primary antibacterial activity stems from its potent and selective inhibition of the bacterial enzyme leucyl-tRNA synthetase (LeuRS).^{[1][2][3][4][5]} LeuRS is a crucial enzyme responsible for catalyzing the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA^{Leu}), an essential step in protein synthesis.^{[6][7]} Inhibition of this process halts bacterial growth and leads to cell death.^{[2][7]}

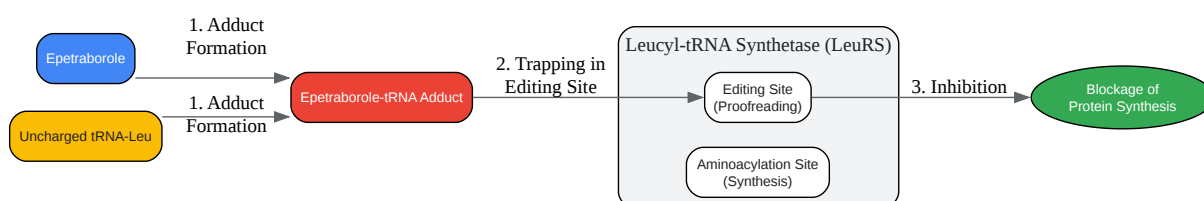
The molecule belongs to the benzoxaborole class of antimicrobials.^[8] Unlike many traditional antibiotics, epetraborole employs a unique mechanism known as the oxaborole tRNA-trapping (OBORT) mechanism.^[8] The process involves two key steps:

- **Adduct Formation:** The boron atom within the epetraborole structure forms a stable covalent adduct with the 2' and 3' hydroxyl groups (cis-diols) of the terminal adenosine on an

uncharged tRNA^{Leu} molecule.[6][7]

- **Trapping at the Editing Site:** This epetraborole-tRNA^{Leu} adduct then binds with high affinity to the editing domain of the LeuRS enzyme.[6][7][8][9] The editing site is a distinct domain from the main aminoacylation (synthesis) site and is responsible for proofreading and hydrolyzing incorrectly charged tRNAs.[6][7]

By trapping the tRNA^{Leu} in the editing site, epetraborole effectively prevents the tRNA from being correctly leucylated at the aminoacylation site, thereby blocking the entire protein synthesis pathway.[6][7][9]



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Caption: The Oxaborole tRNA-Trapping (OBORT) mechanism of epetraborole.

Inhibition Kinetics and Potency

The inhibitory activity of epetraborole has been quantified through various in vitro assays, primarily yielding IC₅₀ (half-maximal inhibitory concentration) against the purified enzyme and MIC (minimum inhibitory concentration) values against a range of bacterial pathogens.

Enzymatic Inhibition Data

The direct inhibitory potency of epetraborole against its molecular target, LeuRS, has been determined through enzyme kinetics.

Parameter	Value	Target	Reference
IC ₅₀	0.31 μM	Leucyl-tRNA Synthetase (LeuRS)	[3][5]

Antibacterial Potency Data (MIC)

Minimum Inhibitory Concentration (MIC) values demonstrate the compound's effectiveness in halting the growth of whole organisms. Epetraborole shows potent activity against Gram-negative bacteria and nontuberculous mycobacteria.[\[6\]](#)[\[10\]](#)

Organism	Strain(s)	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference(s)
Burkholderia pseudomallei	13 clinical & 3 reference	0.25 - 4	-	-	[11]
Anaerobes (General)	All isolates tested	-	2	4	[3]
Mycobacterium abscessus	59 clinical isolates	-	0.125 mg/L	0.25 mg/L	[9]
Mycobacterium avium complex (MAC)	51 clinical isolates	-	2 mg/L	8 mg/L	[2]
M. abscessus CIP104536T	Type strain	-	0.3 µM	-	[12]
M. abscessus (Clinical)	10 clinical isolates	0.4 - 3.3 µM	-	-	[12]

Note: µg/mL and mg/L are equivalent units. Molar concentrations (µM) depend on the specific molecular weight used in calculations.

Experimental Protocols and Methodologies

The determination of epetraborole's binding and inhibition parameters relies on established biochemical and microbiological techniques.

Protocol for LeuRS Enzyme Inhibition Assay (IC50 Determination)

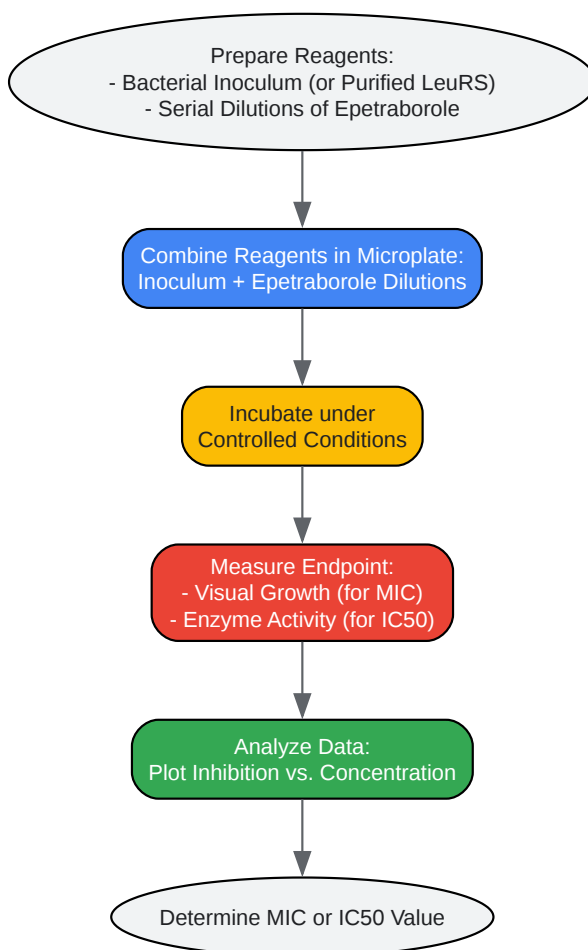
While the specific protocol for epetraborole's IC₅₀ determination is not detailed in the provided literature, a general methodology for enzyme inhibition assays would be followed.

- Reagents and Preparation:
 - Purified bacterial LeuRS enzyme.
 - Substrates: L-leucine, ATP, and purified tRNA^{Leu}.
 - **Epetraborole hydrochloride** dissolved in a suitable solvent (e.g., DMSO) and prepared in a serial dilution.
 - Assay buffer (e.g., Tris-HCl with MgCl₂, KCl, and DTT).
 - Detection reagent (e.g., a pyrophosphate detection kit or radiolabeled L-leucine).
- Assay Procedure:
 - The LeuRS enzyme is pre-incubated with varying concentrations of epetraborole for a defined period to allow for binding.
 - The enzymatic reaction is initiated by adding the substrates (ATP, L-leucine, tRNA^{Leu}).
 - The reaction is allowed to proceed for a fixed time at a controlled temperature (e.g., 37°C).
 - The reaction is quenched.
 - The amount of product formed (e.g., leucyl-tRNA^{Leu} or pyrophosphate) is measured.
- Data Analysis:
 - The rate of reaction at each inhibitor concentration is calculated and normalized to the control (no inhibitor).
 - The data are plotted as percent inhibition versus log[epetraborole concentration].
 - A nonlinear regression analysis (e.g., four-parameter logistic equation) is used to fit the curve and calculate the IC₅₀ value.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the standard broth microdilution method, as referenced by the Clinical and Laboratory Standards Institute (CLSI).[7]

- Materials:
 - 96-well microtiter plates.
 - Bacterial culture in the logarithmic growth phase, adjusted to a standard inoculum density (e.g., 5×10^5 CFU/mL).
 - Cation-adjusted Mueller-Hinton broth (or specialized broth for fastidious organisms like mycobacteria).
 - Epetraborole stock solution for serial dilution.
- Procedure:
 - A two-fold serial dilution of epetraborole is prepared directly in the microtiter plate wells using the appropriate broth.
 - The standardized bacterial inoculum is added to each well.
 - Control wells are included: a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
 - The plates are incubated under appropriate atmospheric and temperature conditions for a specified time (e.g., 18-24 hours for common bacteria, longer for mycobacteria).
- Result Interpretation:
 - The MIC is visually determined as the lowest concentration of epetraborole that completely inhibits visible growth of the organism.



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Caption: Generalized workflow for determining in vitro inhibitory concentrations.

Methodologies for Determining Binding Kinetics (k_{on} , k_{off})

While specific on-rate (k_{on}) and off-rate (k_{off}) values for epetraborole are not available in the reviewed literature, determining these parameters is critical for a complete understanding of its pharmacodynamics. Standard biophysical methods are employed for this purpose.^{[13][14]}

- Surface Plasmon Resonance (SPR): This label-free technique measures changes in mass on a sensor chip surface in real-time.^[14] Purified LeuRS would be immobilized on the chip, and a solution containing epetraborole would be flowed over it. The association (binding) and dissociation phases are monitored to directly calculate k_{on} and k_{off} .^[14]

- Radioligand Binding Assays: These assays use a radiolabeled ligand (a "tracer") that binds to the target.[13][14] Competition kinetic experiments can be performed where the binding of the radioligand is measured over time in the presence of unlabeled epetraborole.[13][14] By analyzing the time course of tracer displacement, the binding kinetics of epetraborole can be determined.[15]

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